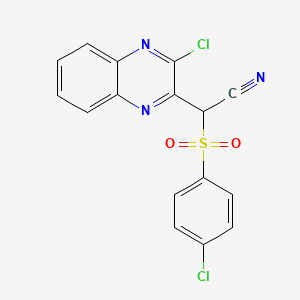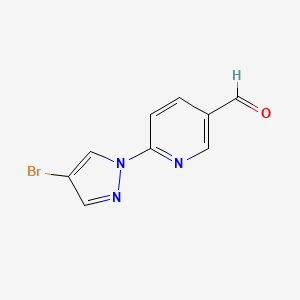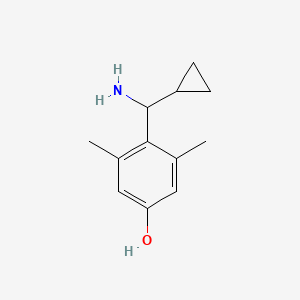
4-(Aminocyclopropylmethyl)-3,5-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminocyclopropylmethyl)-3,5-dimethylphenol is an organic compound characterized by the presence of an aminocyclopropylmethyl group attached to a dimethylphenol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocyclopropylmethyl)-3,5-dimethylphenol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common approach is the reaction of a dimethylphenol derivative with an aminocyclopropylmethyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(Aminocyclopropylmethyl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Aminocyclopropylmethyl)-3,5-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Aminocyclopropylmethyl)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The aminocyclopropylmethyl group can interact with enzymes and receptors, modulating their activity. The phenolic group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
- 4-(Aminomethyl)-3,5-dimethylphenol
- 4-(Cyclopropylmethyl)-3,5-dimethylphenol
- 4-(Aminocyclopropyl)-3,5-dimethylphenol
Uniqueness
4-(Aminocyclopropylmethyl)-3,5-dimethylphenol is unique due to the presence of both the aminocyclopropylmethyl group and the dimethylphenol core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
4-[amino(cyclopropyl)methyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C12H17NO/c1-7-5-10(14)6-8(2)11(7)12(13)9-3-4-9/h5-6,9,12,14H,3-4,13H2,1-2H3 |
InChIキー |
CTPDKAGWPXPJJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(C2CC2)N)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B13310946.png)
![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13310955.png)
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13310959.png)
![5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile](/img/structure/B13310965.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13310971.png)
amine](/img/structure/B13310975.png)
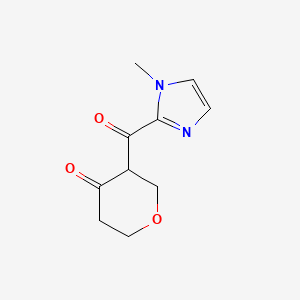
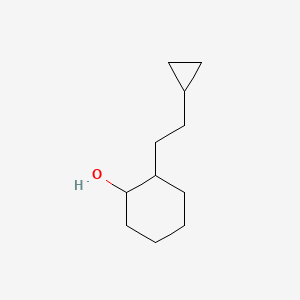
![N-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine](/img/structure/B13310983.png)

